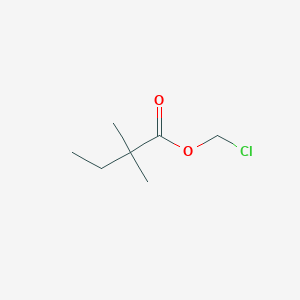

Chloromethyl 2,2-dimethylbutanoate

Description

BenchChem offers high-quality Chloromethyl 2,2-dimethylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl 2,2-dimethylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-4-7(2,3)6(9)10-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVJTTAYFWQVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560601 | |

| Record name | Chloromethyl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67317-61-7 | |

| Record name | Chloromethyl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chloromethyl 2,2-dimethylbutanoate (CAS 67317-61-7): A Highly Sterically Hindered Alkylating Agent for Advanced Prodrug Synthesis

Executive Summary

In the landscape of modern drug development, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of an Active Pharmaceutical Ingredient (API) is often as critical as its target binding affinity. Chloromethyl 2,2-dimethylbutanoate (CAS 67317-61-7) is an advanced acyloxymethyl halide reagent utilized primarily for the synthesis of lipophilic prodrugs[1]. By covalently masking polar moieties (such as carboxylic acids, phosphates, or amines), this reagent facilitates enhanced membrane permeability, improved oral bioavailability, and precisely tuned enzymatic cleavage rates. This whitepaper provides a comprehensive technical guide to its physicochemical properties, mechanistic advantages, and validated synthetic workflows.

Structural & Physicochemical Profiling

Understanding the baseline properties of chloromethyl 2,2-dimethylbutanoate is essential for predicting its behavior in both synthetic environments and biological systems. The compound acts as a potent electrophile, where the chloromethyl group serves as the reactive center for nucleophilic substitution.

Table 1: Quantitative Physicochemical Data [2]

| Parameter | Value / Description |

| Chemical Name | Chloromethyl 2,2-dimethylbutanoate |

| CAS Registry Number | 67317-61-7 |

| Molecular Formula | C 7 H 13 ClO 2 |

| Molecular Weight | 164.63 g/mol |

| Monoisotopic Mass | 164.0604 Da |

| SMILES String | CCC(C)(C)C(=O)OCCl |

| Appearance | Clear, colorless to pale yellow liquid |

| Storage Requirements | 2-8 °C, dry inert atmosphere (Ar/N 2 ) to prevent hydrolysis |

Mechanistic Rationale: 2,2-Dimethylbutanoate vs. Pivalate

The acyloxymethyl prodrug strategy relies on ubiquitous plasma and tissue esterases (e.g., Carboxylesterases CES1/CES2) to cleave the ester bond, releasing the active API. The industry gold standard for this has long been the pivaloyloxymethyl (POM) group. However, POM prodrugs are sometimes cleaved too rapidly in systemic circulation, leading to premature API release before reaching the target tissue.

The 2,2-Dimethylbutanoate Advantage: Chloromethyl 2,2-dimethylbutanoate replaces one of the methyl groups of the pivalate moiety with an ethyl group. This seemingly minor structural modification introduces two critical pharmacokinetic advantages:

-

Tuned Steric Shielding: The quaternary alpha-carbon maintains profound steric hindrance around the ester carbonyl, protecting it from rapid nucleophilic attack by esterase active-site serines. The added rotational entropy of the ethyl group further fine-tunes this resistance, extending the prodrug's plasma half-life[1].

-

Enhanced Lipophilicity (LogP): The additional methylene unit increases the overall partition coefficient of the prodrug, driving superior passive diffusion across lipid bilayers—a critical factor for crossing the blood-brain barrier (BBB) or enhancing gastrointestinal absorption.

Figure 1: Enzymatic cleavage pathway of 2,2-dimethylbutanoate prodrugs.

Chemical Synthesis Methodologies

Synthesizing chloromethyl esters requires overcoming the inherent instability of chloromethanol intermediates. The most robust, industrially scalable method utilizes a phase-transfer catalyzed (PTC) biphasic system[3].

Phase-Transfer Catalyzed (PTC) Biphasic Synthesis

Causality & Rationale: Chloromethyl chlorosulfate is highly susceptible to aqueous hydrolysis. By utilizing a biphasic system (Dichloromethane/Water), the highly reactive electrophile remains isolated in the organic layer. Tetrabutylammonium bisulfate (Bu 4 NHSO 4 ) acts as a phase-transfer catalyst, pairing with the 2,2-dimethylbutanoate anion generated in the aqueous layer and shuttling it into the organic layer to drive the nucleophilic substitution[3].

Self-Validating Protocol:

-

Aqueous Phase Preparation: Dissolve 2,2-dimethylbutanoic acid (1.0 eq) in a vigorously stirred mixture of dichloromethane (DCM) and water (1:1 v/v).

-

Salt Formation: Add sodium bicarbonate (NaHCO 3 , 2.5 eq) portion-wise.

-

Validation Check: The cessation of CO 2 gas evolution confirms the complete formation of the sodium carboxylate salt.

-

-

Phase Transfer Initiation: Add tetrabutylammonium bisulfate (0.1 eq). Cool the biphasic mixture to 0 °C to suppress side reactions.

-

Electrophilic Addition: Dropwise add a solution of chloromethyl chlorosulfate (1.2 eq) in DCM.

-

Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Validation Check: TLC or GC-MS monitoring of the organic layer must confirm the disappearance of the chloromethyl chlorosulfate peak.

-

-

Workup & Purification: Separate the organic layer. Wash sequentially with 5% aqueous Na 2 CO 3 and brine.

-

Validation Check: The aqueous wash must register a stable neutral/alkaline pH, confirming the complete removal of unreacted aliphatic acid.

-

-

Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the purified chloromethyl 2,2-dimethylbutanoate.

Figure 2: Phase-transfer catalyzed biphasic synthesis workflow.

Application Workflow: Finkelstein-Assisted Prodrug Alkylation

When attaching chloromethyl 2,2-dimethylbutanoate to an API, direct alkylation can be sluggish due to the moderate leaving-group ability of the chloride ion. To prevent API degradation during prolonged heating, an in situ Finkelstein reaction is employed[3].

Causality & Rationale: The addition of catalytic or stoichiometric Sodium Iodide (NaI) transiently converts the chloromethyl ester into an iodomethyl ester. Iodine is a vastly superior leaving group, dramatically accelerating the nucleophilic attack by the API's carboxylate or amine moiety[3]. Cesium carbonate (Cs 2 CO 3 ) is utilized as the base; the large ionic radius of the cesium cation creates a "naked" and highly nucleophilic API anion in polar aprotic solvents.

Self-Validating Protocol:

-

Activation: Suspend the API (1.0 eq) and Cs 2 CO 3 (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) at room temperature. Stir for 30 minutes.

-

Finkelstein Catalyst: Add NaI (1.0 eq) to the suspension.

-

Alkylation: Dropwise add chloromethyl 2,2-dimethylbutanoate (1.2 eq).

-

Validation Check: A transient color shift (often to pale yellow/orange) visually validates the in situ generation of the highly reactive iodomethyl intermediate.

-

-

Monitoring: Stir at 40 °C for 2-4 hours.

-

Validation Check: LC-MS analysis should confirm the mass of the desired prodrug adduct. The absence of a hydroxymethyl byproduct confirms that the anhydrous environment was successfully maintained.

-

-

Quenching: Quench with ice water and extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous sodium thiosulfate (Na 2 S 2 O 3 ) to remove residual iodine species, followed by brine.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized chloromethyl 2,2-dimethylbutanoate, rigorous analytical QC is mandatory:

-

1 H NMR (CDCl 3 ): Look for the diagnostic singlet of the chloromethyl protons (-O-CH 2 -Cl) typically resonating downfield between δ 5.60 - 5.80 ppm. The aliphatic region will show a characteristic quartet for the ethyl -CH 2

- group and singlets/triplets for the methyl groups[3].

-

Mass Spectrometry: Chloromethyl esters are notoriously fragile under Electrospray Ionization (ESI). Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is preferred, though the molecular ion ( M+ ) may be weak, heavily favoring the acylium fragment ion cleavage.

References

- Sphaera Pharma Pvt. Ltd. (2012). Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds (Patent No. WO2012137225A1).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14459666, Chloromethyl 2,2-dimethylbutanoate. PubChem.[Link]

- Sphaera Pharma Pvt. Ltd. (2016). Compounds and compositions thereof (Patent No. US9487500B2).

Sources

- 1. EP2693876B1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents [patents.google.com]

- 2. PubChemLite - Chloromethyl 2,2-dimethylbutanoate (C7H13ClO2) [pubchemlite.lcsb.uni.lu]

- 3. WO2012137225A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents [patents.google.com]

Engineering Acyloxyalkyl Prodrugs: A Technical Guide to Chloromethyl 2,2-dimethylbutanoate

Executive Summary

In modern drug development, formulating active pharmaceutical ingredients (APIs) with optimal oral bioavailability remains a formidable challenge. Highly polar functional groups—such as carboxylic acids, phosphates, and amines—often restrict membrane permeability, leading to poor gastrointestinal absorption. To circumvent this, medicinal chemists employ the acyloxyalkyl prodrug strategy.

As a Senior Application Scientist, I frequently utilize Chloromethyl 2,2-dimethylbutanoate (CAS: 67317-61-7) [1] as a premium, sterically tunable alkylating agent. By covalently attaching a 2,2-dimethylbutanoyloxymethyl moiety to an API, we effectively mask its polar centers, drastically enhancing lipophilicity and cellular uptake. This whitepaper dissects the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols associated with this critical reagent.

Physicochemical Profiling

Chloromethyl 2,2-dimethylbutanoate is a higher homologue of the ubiquitous chloromethyl pivalate (POM-Cl). Structurally, it features a quaternary alpha-carbon bearing two methyl groups and one ethyl group. This specific steric environment is not arbitrary; it is a calculated design choice to modulate the stability of the resulting ester bond against premature enzymatic hydrolysis[2].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Chloromethyl 2,2-dimethylbutanoate |

| CAS Number | 67317-61-7 |

| Molecular Formula | C₇H₁₃ClO₂ |

| Monoisotopic Mass | 164.06041 Da |

| SMILES | CCC(C)(C)C(=O)OCCl |

| Physical State | Colorless to pale yellow liquid |

| Primary Application | Synthesis of acyloxyalkyl prodrugs (e.g., CGRP antagonists, anti-HBV nucleotides) |

Data aggregated from [3].

Mechanistic Rationale in Prodrug Design

The selection of a prodrug moiety is a delicate balancing act between systemic stability and targeted bioconversion.

When comparing chloromethyl 2,2-dimethylbutanoate to standard POM-Cl, the substitution of a methyl group with an ethyl group at the alpha-carbon significantly alters the pharmacokinetic profile. The extended aliphatic chain increases the overall lipophilicity (LogP) of the prodrug, facilitating superior passive diffusion across the intestinal epithelium[4]. Furthermore, the increased steric bulk provides enhanced shielding of the ester carbonyl. This causality is critical: by slowing down the rate of cleavage by ubiquitous non-specific carboxylesterases in the gut lumen, the prodrug survives longer intact, ensuring it reaches the systemic circulation or target tissue before releasing the active payload[5].

In Vivo Bioconversion Kinetics

Once the prodrug enters the systemic circulation or target cells, it undergoes a predictable, two-step bioconversion process:

-

Enzymatic Cleavage: Intracellular or serum esterases (such as Cathepsin A) hydrolyze the ester bond, releasing 2,2-dimethylbutanoic acid and generating a highly unstable hydroxymethyl intermediate.

-

Spontaneous Decomposition: Driven by thermodynamic instability, the hydroxymethyl intermediate rapidly collapses, expelling formaldehyde as a byproduct and liberating the free, active API[6].

Bioconversion pathway of acyloxyalkyl prodrugs via esterase cleavage.

Synthetic Methodology & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol details the alkylation of a generic carboxylic acid API using chloromethyl 2,2-dimethylbutanoate. This methodology is designed as a self-validating system , incorporating in-process controls (IPCs) to confirm reaction trajectory.

Synthetic workflow for API alkylation using chloromethyl 2,2-dimethylbutanoate.

Step-by-Step Alkylation Protocol

Step 1: Preparation of the API Salt

-

Procedure: Dissolve 1.0 equivalent of the carboxylic acid API in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of Cesium Carbonate (Cs₂CO₃) and stir at room temperature for 30 minutes.

-

Causality: Cs₂CO₃ is specifically chosen over lighter alkali bases (like Na₂CO₃). The large, polarizable cesium ion poorly coordinates with the carboxylate anion (the "cesium effect"), leaving the carboxylate highly naked and nucleophilic for the subsequent Sₙ2 attack[2].

Step 2: Electrophilic Addition

-

Procedure: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.2 equivalents of chloromethyl 2,2-dimethylbutanoate.

-

Causality: The 0°C environment suppresses competing side reactions, specifically the premature hydrolysis of the chloromethyl ester by ambient moisture or residual base, ensuring maximum atom economy[7].

Step 3: Reaction Monitoring (Self-Validation)

-

Procedure: Allow the reaction to warm to room temperature and stir for 12-16 hours. Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Validation Check: The reaction is deemed successful and complete when the API's parent mass peak disappears, replaced by a new peak corresponding to [M + 128]⁺ (the exact mass addition of the 2,2-dimethylbutanoyloxymethyl group minus the displaced proton and chloride).

Step 4: Quenching and Workup

-

Procedure: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality: NH₄Cl safely neutralizes unreacted Cs₂CO₃ without creating a highly acidic environment that could prematurely cleave the newly formed prodrug ester bond.

Step 5: Purification

-

Procedure: Purify the crude residue via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column (gradient: 15-70% MeCN in water with 0.1% Formic Acid). Lyophilize the product fractions to yield the pure acyloxyalkyl prodrug[7].

Comparative Analysis: Reagent Selection

Choosing the correct chloromethyl ester is paramount for optimizing the PK/PD profile of the final drug. The table below contrasts chloromethyl 2,2-dimethylbutanoate against the industry standard, POM-Cl.

| Parameter | Chloromethyl pivalate (POM-Cl) | Chloromethyl 2,2-dimethylbutanoate |

| Alpha-Carbon Substitution | Trimethyl (-C(CH₃)₃) | Dimethyl, monoethyl (-C(CH₃)₂(CH₂CH₃)) |

| Steric Hindrance | High | Very High |

| Relative Lipophilicity | Baseline | Elevated (due to extended ethyl chain) |

| Esterase Cleavage Kinetics | Fast to Moderate | Moderate to Slow (Extended systemic half-life) |

| Ideal Use Case | Rapid intracellular release (e.g., antivirals) | Sustained release, high GI stability (e.g., CGRP antagonists) |

References

-

PubChemLite Structural Information - Chloromethyl 2,2-dimethylbutanoate (C7H13ClO2). PubChem. URL:[Link]

- Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - US Patent 9487500B2. Google Patents.

- Prodrugs of CGRP antagonists - KR Patent 20210078507A. Google Patents.

-

Phosphonate prodrugs: an overview and recent advances - National Center for Biotechnology Information (PMC). URL:[Link]

-

The ProTide Prodrug Technology: From the Concept to the Clinic - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

- 1. chloromethyl 2,2-dimethylbutanoate | 67317-61-7 [sigmaaldrich.com]

- 2. EP2693876B1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents [patents.google.com]

- 3. PubChemLite - Chloromethyl 2,2-dimethylbutanoate (C7H13ClO2) [pubchemlite.lcsb.uni.lu]

- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2012137225A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. KR20210078507A - Prodrugs of CGRP antagonists - Google Patents [patents.google.com]

Technical Whitepaper: Chloromethyl 2,2-dimethylbutanoate (CAS 67317-61-7)

Material Safety, Physicochemical Profiling, and Prodrug Applications

Executive Summary

In the landscape of modern drug development, overcoming poor bioavailability and sub-optimal pharmacokinetic profiles is a primary hurdle. As a Senior Application Scientist specializing in molecular modification, I frequently utilize Chloromethyl 2,2-dimethylbutanoate (CAS: 67317-61-7) as a highly specialized electrophilic building block[1]. This substituted methyl formyl reagent is engineered to synthesize acyloxymethyl prodrugs, effectively masking polar heteroatoms (such as amines or carboxylates) on active pharmaceutical ingredients (APIs)[2]. This whitepaper provides a rigorous synthesis of its material safety data, physicochemical properties, and field-proven experimental protocols for drug development professionals.

Physicochemical Profiling

Understanding the quantitative physical parameters of Chloromethyl 2,2-dimethylbutanoate is critical for predicting its behavior in both synthetic environments and biological systems. The compound features a gem-dimethyl substitution that significantly increases steric hindrance compared to simpler unbranched analogs[2].

Table 1: Quantitative Chemical Identity and Properties

| Parameter | Specification |

| Chemical Name | Chloromethyl 2,2-dimethylbutanoate |

| CAS Number | 67317-61-7 |

| Molecular Formula | C7H13ClO2 |

| Molecular Weight | 164.63 g/mol |

| SMILES | CCC(C)(C)C(=O)OCCl |

| Physical State | Liquid (typical for chloromethyl esters) |

| Reactivity Profile | Alkylating agent; moisture-sensitive |

Data aggregated from standardized safety data sheets and chemical inventories[1].

Material Safety Data Sheet (MSDS) Core Directives

Chloromethyl esters are potent alkylating agents. The causality behind their hazard profile lies in the highly polarized carbon-chlorine bond, which readily undergoes nucleophilic substitution[2]. In the presence of ambient moisture, the compound hydrolyzes to release hydrochloric acid, formaldehyde, and 2,2-dimethylbutanoic acid.

3.1 Hazard Identification

-

Corrosivity & Irritation: Causes severe skin burns and eye damage due to the generation of HCl upon contact with mucosal membranes[1].

-

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Acts as a systemic alkylator and must be handled as a potential electrophilic hazard.

3.2 Self-Validating Handling & Storage Protocols

To ensure absolute scientific integrity and safety, handling protocols must be treated as self-validating systems:

-

Atmospheric Control: The reagent must be handled strictly inside a certified fume hood under an inert argon or nitrogen atmosphere. Validation: The absence of white fumes (HCl gas) upon opening the septum confirms the integrity of the inert, moisture-free environment.

-

Storage: Store at 2-8°C in a tightly sealed, dark container to prevent thermal and photochemical degradation[1].

-

Emergency Response: In case of skin contact, immediate flushing with copious amounts of water is required to dilute the localized exothermic hydrolysis reaction.

Mechanistic Insights: Prodrug Design and Causality

The selection of Chloromethyl 2,2-dimethylbutanoate over other alkylating agents is driven by precise pharmacokinetic causality. When an API is poorly absorbed from the gastrointestinal tract, converting it into a lipophilic prodrug enhances membrane permeability[3].

The gem-dimethyl group at the alpha-carbon is the critical structural feature. Once the prodrug enters systemic circulation, it is subject to cleavage by non-specific esterases. The steric bulk of the 2,2-dimethylbutanoate moiety physically shields the ester carbonyl from rapid enzymatic nucleophilic attack[2]. This delayed hydrolysis ensures the prodrug has a prolonged half-life, allowing for sustained, controlled release of the active parent drug, formaldehyde, and the corresponding acid[3].

Figure 1: Mechanistic pathway of prodrug synthesis and subsequent in vivo enzymatic cleavage.

Experimental Workflow: Synthesis of Acyloxymethyl Prodrugs

The following protocol outlines the synthesis of a prodrug (e.g., a CGRP antagonist prodrug) using Chloromethyl 2,2-dimethylbutanoate. This workflow is designed as a self-validating system to ensure high yield and purity[3].

Step-by-Step Methodology

-

Solvation: Dissolve the parent API (1.0 equivalent) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), under an argon atmosphere.

-

Deprotonation: Add a mild base (e.g., Potassium Carbonate, K2CO3, 2.0 equivalents) to the solution. Cool the reaction mixture to 0°C using an ice bath. Causality: Cooling minimizes side reactions and prevents the thermal degradation of the highly reactive alkylating agent.

-

Alkylation: Introduce Chloromethyl 2,2-dimethylbutanoate (1.2 equivalents) dropwise over 1 minute[3]. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Self-Validation Check: Monitor the reaction via LC-MS. The protocol is validated when the parent API mass peak diminishes, replaced by a distinct [M+149]+ peak (accounting for the addition of the 2,2-dimethylbutanoate moiety and loss of chloride), confirming successful covalent linkage.

-

-

Quenching: Quench the reaction by adding 1 mL of saturated ammonium chloride (NH4Cl) solution. This neutralizes any remaining base and halts further alkylation[3].

-

Solvent Removal & Purification: Remove the THF/DMF in vacuo. Re-dissolve the crude mixture in a minimal amount of DMF and purify directly via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a 15-70% gradient method[3].

-

Isolation: Combine the product fractions and lyophilize to yield the pure monoalkylated prodrug as a solid powder[3].

Figure 2: Step-by-step experimental workflow for the synthesis of acyloxymethyl prodrugs.

References

- Title: Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds (US20140121367A1)

- Title: Prodrugs of CGRP antagonists (KR20210078507A)

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. US20140121367A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents [patents.google.com]

- 3. KR20210078507A - Prodrugs of CGRP antagonists - Google Patents [patents.google.com]

"Chloromethyl 2,2-dimethylbutanoate" solubility in organic solvents

Acyloxyalkylation Dynamics: The Solubility and Application Profile of Chloromethyl 2,2-dimethylbutanoate in Prodrug Synthesis

Executive Summary & Chemical Profile

Chloromethyl 2,2-dimethylbutanoate (CAS: 67317-61-7) is a highly specialized electrophilic reagent utilized extensively in medicinal chemistry and drug development. Its primary function is the synthesis of acyloxyalkyl prodrugs. By appending a lipophilic 2,2-dimethylbutanoate moiety to active pharmaceutical ingredients (APIs)—such as CGRP antagonists or kinase inhibitors—researchers can drastically alter the drug's pharmacokinetic profile, improving membrane permeability, modulating half-life, and enhancing oral bioavailability[1],[2].

From a structural standpoint, the molecule (C7H13ClO2, MW: 164.06 Da) features a highly branched aliphatic tail (a neohexanoate derivative) and a reactive chloromethyl ester headgroup[3]. This dual nature dictates its behavior in organic synthesis: the bulky, non-polar terminus renders the molecule highly lipophilic, while the chloromethyl group serves as a prime site for nucleophilic substitution (SN2)[3],[1].

Solubility Profile in Organic Solvents

Understanding the solubility of chloromethyl 2,2-dimethylbutanoate is critical for designing efficient reaction conditions and downstream purification steps. Because the molecule lacks hydrogen bond donors and possesses a bulky hydrophobic tail, it is practically insoluble in aqueous media but exhibits exceptional solubility in a wide range of aprotic organic solvents[4].

Table 1: Solubility Profile & Mechanistic Rationale in Common Solvents

| Solvent | Dielectric Constant (ε) | Solubility Status | Mechanistic Rationale & Application in Synthesis |

| Dichloromethane (DCM) | 9.1 | Miscible | Low polarity perfectly matches the lipophilic tail; serves as an ideal solvent for anhydrous N-alkylation or extraction[5]. |

| Tetrahydrofuran (THF) | 7.5 | Miscible | The ethereal oxygen provides mild solvation for cationic transition states; standard primary reaction solvent[5]. |

| N,N-Dimethylformamide (DMF) | 36.7 | Highly Soluble | High dipole moment dissolves both the lipophilic reagent and polar API salts; critical for HPLC preparation[5]. |

| Water | 80.1 | Insoluble | High cohesive energy of water excludes the hydrophobic branched chain; utilized strictly for reaction quenching[6]. |

Causality in Experimental Design: The "Solvent Swap"

When designing an alkylation workflow, solvent selection cannot be static. The initial reaction between a polar API (e.g., a heterocyclic amine) and chloromethyl 2,2-dimethylbutanoate requires a solvent that can dissolve both extremes. THF is frequently selected because it balances the solubility of the polar API and the highly lipophilic alkylating agent[5].

However, a critical challenge arises during purification. The crude reaction mixture contains the highly lipophilic prodrug, unreacted chloromethyl 2,2-dimethylbutanoate, and polar byproducts (e.g., ammonium salts). Direct injection of a THF-based mixture into a Reverse-Phase HPLC (RP-HPLC) system often leads to peak distortion, baseline drift, or catastrophic precipitation at the column head.

The Solution: A deliberate solvent swap to DMF is employed. DMF’s high boiling point and superior solvating power for both hydrophobic and hydrophilic species ensure a homogenous injection plug. This prevents column clogging and ensures sharp injection bands, validating the integrity of the purification step[5].

Self-Validating Experimental Protocol: Synthesis of Acyloxyalkyl Prodrugs

The following protocol details the N-alkylation of a heterocyclic API using chloromethyl 2,2-dimethylbutanoate, incorporating built-in validation checks to ensure process integrity[6],[5].

Step 1: Reaction Initiation (Anhydrous Conditions)

-

Dissolve 1.0 eq of the API in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere. Rationale: Nitrogen prevents moisture-induced hydrolysis of the chloromethyl ester.

-

Add 1.5 eq of an organic base (e.g., N,N-Diisopropylethylamine) to deprotonate the target nucleophile.

-

Dropwise, add 1.2 eq of chloromethyl 2,2-dimethylbutanoate over 1 minute. Validation Check: Monitor via LCMS after 2 hours. The disappearance of the API mass peak and the appearance of the [M + 128]+ peak (addition of the 2,2-dimethylbutanoate moiety minus the chloride leaving group) confirms active turnover.

Step 2: Quenching and Phase Segregation

-

Stir the reaction overnight at 25°C.

-

Quench the reaction by adding 1 volume of saturated aqueous ammonium chloride (NH4Cl). Causality: The mild acidic nature of NH4Cl neutralizes the excess base and destroys any unreacted electrophile without hydrolyzing the newly formed, somewhat labile acyloxyalkyl ester bond[6].

Step 3: Solvent Swap and Purification Preparation

-

Remove the volatile THF in vacuo at 30°C.

-

Reconstitute the resulting concentrate in 5 mL of spectroscopic-grade DMF. Validation Check: The solution must be optically clear. Any turbidity indicates undissolved salts, requiring microfiltration (0.22 µm PTFE) prior to HPLC injection to protect the column frit[5].

Step 4: RP-HPLC Isolation

-

Inject the DMF solution onto a C18 preparative column.

-

Elute using a gradient of 15-70% Acetonitrile in Water (with 0.1% TFA).

-

Combine product fractions and lyophilize to yield the pure prodrug as a white solid[5].

Workflow Visualization

Workflow for API N-alkylation and solvent-swap purification using chloromethyl 2,2-dimethylbutanoate.

References

- Title: PubChemLite - Chloromethyl 2,2-dimethylbutanoate (C7H13ClO2)

- Source: google.

- Source: google.

- Source: aaronchem.

- Source: google.

Sources

- 1. US20140121367A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents [patents.google.com]

- 2. WO2018081251A1 - Compositions and methods for inhibiting kinases - Google Patents [patents.google.com]

- 3. PubChemLite - Chloromethyl 2,2-dimethylbutanoate (C7H13ClO2) [pubchemlite.lcsb.uni.lu]

- 4. aaronchem.com [aaronchem.com]

- 5. KR20210078507A - Prodrugs of CGRP antagonists - Google Patents [patents.google.com]

- 6. KR20210078507A - Prodrugs of CGRP antagonists - Google Patents [patents.google.com]

A Technical Guide to the Research Applications of Acyloxymethyl Chlorides: A Focus on Chloromethyl 2,2-dimethylbutanoate Analogues

This guide provides an in-depth exploration of the potential research applications of chloromethyl 2,2-dimethylbutanoate and its close structural analogues, primarily focusing on the extensively studied pivaloyloxymethyl (POM) moiety. For researchers, scientists, and professionals in drug development, understanding the utility of this chemical entity is paramount for innovating in medicinal chemistry and organic synthesis. We will delve into the core applications, supported by mechanistic insights and detailed protocols, to empower your research endeavors.

Introduction to Acyloxymethyl Chlorides

Chloromethyl 2,2-dimethylbutanoate belongs to a class of compounds known as acyloxymethyl chlorides. These are bifunctional molecules characterized by an ester group and a reactive chloromethyl group. While specific data on chloromethyl 2,2-dimethylbutanoate is limited, its close analogue, chloromethyl 2,2-dimethylpropanoate, also known as pivaloyloxymethyl chloride (POM-Cl), is a cornerstone reagent in pharmaceutical sciences.[1] The principles and applications discussed herein for the POM group are directly translatable to chloromethyl 2,2-dimethylbutanoate due to their structural and chemical similarities.

The key feature of these reagents is the acyloxymethyl group, which can be readily attached to various functional groups. This moiety is designed to be stable under certain conditions but can be cleaved under specific, often biological, conditions. This "tunable" stability is the foundation of its primary applications.

Core Application: Prodrug Synthesis for Enhanced Bioavailability

The most significant application of the pivaloyloxymethyl (POM) group, and by extension, its analogues, is in the synthesis of prodrugs.[2] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient (API).[3][4]

The Rationale: Overcoming Pharmacokinetic Hurdles

Many promising drug candidates exhibit poor oral bioavailability due to low lipophilicity, which hinders their absorption across the gastrointestinal tract.[5][6] The introduction of a POM group via an ester linkage to a carboxylic acid or phosphate group on the parent drug can significantly increase its lipid solubility.[2] This modification neutralizes negative charges and increases the overall nonpolar character of the molecule, facilitating its passive diffusion across cell membranes.[2]

Once absorbed into the bloodstream or target tissues, the POM ester is recognized and hydrolyzed by ubiquitous esterase enzymes, releasing the active drug, pivalic acid, and formaldehyde.[3][7] This in vivo activation makes the POM moiety an effective tool for enhancing the therapeutic potential of orally administered drugs.[4][8]

The "Pivoxil" Prodrugs: A Clinical Success Story

Numerous clinically approved drugs utilize the "pivoxil" or "pivoxyl" prodrug strategy, where the POM group is attached to the parent molecule.[2] Notable examples include:

-

Cefditoren Pivoxil: An oral third-generation cephalosporin antibiotic.[3][7]

-

Cefetamet Pivoxil: Another oral cephalosporin with broad-spectrum activity.[6]

-

Pivmecillinam: A penicillin antibiotic effective against Gram-negative bacteria.[2]

-

Adefovir Dipivoxil: An antiviral drug used to treat hepatitis B.[2]

The success of these drugs underscores the reliability and effectiveness of the POM prodrug approach in drug development.[9][10]

Experimental Workflow: Synthesis of a Pivoxil Prodrug

The following is a generalized, step-by-step protocol for the synthesis of a pivoxil prodrug from a parent drug containing a carboxylic acid.

Objective: To esterify a carboxylic acid-containing drug with chloromethyl 2,2-dimethylpropanoate (POM-Cl) to produce the corresponding POM prodrug.

Materials:

-

Parent drug with a carboxylic acid moiety

-

Pivaloyloxymethyl chloride (POM-Cl)[11]

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Protocol:

-

Salt Formation: Dissolve the parent drug in the anhydrous solvent. Add the base (typically 1.1 to 1.5 equivalents) and stir the mixture at room temperature for 30-60 minutes to form the carboxylate salt of the drug.

-

Esterification: To the stirred suspension of the carboxylate salt, add POM-Cl (1.0 to 1.2 equivalents) dropwise.

-

Reaction Monitoring: Heat the reaction mixture if necessary (e.g., to 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure POM prodrug.

Visualization of the Prodrug Activation Pathway

Sources

- 1. Buy Chloromethyl pivalate | 18997-19-8 [smolecule.com]

- 2. Pivaloyloxymethyl - Wikipedia [en.wikipedia.org]

- 3. Articles [globalrx.com]

- 4. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Cefditoren pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Cefteram Pivoxil? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploratory research of novel prodrugs for enhancement of oral absorption of cephalosporin antibiotics [morressier.com]

- 11. CHLOROMETHYL 2,2-DIMETHYLPROPANOATE | CAS 18997-19-8 [matrix-fine-chemicals.com]

"Chloromethyl 2,2-dimethylbutanoate" literature review

An In-depth Technical Guide to Chloromethyl 2,2-dimethylbutanoate: Synthesis, Application, and Mechanistic Insights for Prodrug Development

Abstract

Chloromethyl 2,2-dimethylbutanoate is a pivotal chemical intermediate employed in pharmaceutical sciences as a reagent for creating pivaloyloxymethyl (POM) ester prodrugs. This strategy is a cornerstone of medicinal chemistry, designed to enhance the pharmacokinetic profiles of parent drug molecules, particularly those bearing carboxylic acid or phosphate functional groups. By transiently masking these polar moieties, the resulting POM-ester prodrugs exhibit increased lipophilicity, which facilitates improved oral bioavailability and cellular membrane permeability. Upon systemic absorption, these prodrugs undergo predictable enzymatic hydrolysis to release the active pharmaceutical ingredient (API) at the target site. This guide provides a comprehensive technical overview of Chloromethyl 2,2-dimethylbutanoate, detailing its physicochemical properties, laboratory-scale synthesis, and its application in prodrug design. Furthermore, it offers a deep dive into the in vivo bioactivation mechanism of POM-prodrugs and discusses the critical advantages and potential liabilities of this approach in modern drug development.

Introduction: The Prodrug Concept and the Role of the Pivaloyloxymethyl (POM) Moiety

The development of a successful therapeutic agent requires a delicate balance between potent pharmacological activity and favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Many promising drug candidates fail to reach the clinic due to poor ADME profiles, such as low aqueous solubility, poor membrane permeability, or rapid pre-systemic metabolism. The prodrug approach is a well-established strategy to overcome these hurdles.[1]

A prodrug is a pharmacologically inert derivative of an active drug molecule that undergoes a chemical or enzymatic transformation in vivo to release the parent API.[2] Carrier-linked prodrugs, one of the most common classes, involve the covalent attachment of a labile promoiety to the active drug.[3] The Pivaloyloxymethyl (POM) group is a clinically validated promoiety used to form ester-based prodrugs that enhance the delivery of drugs containing carboxylic acid or phosphate groups.[4] By neutralizing the charge and increasing the lipid solubility of the parent drug, the POM moiety can dramatically improve oral absorption.[5]

Chloromethyl 2,2-dimethylbutanoate is the key alkylating agent used to attach this valuable promoiety. Its use has led to the successful development of numerous marketed drugs, including the antibiotic Pivampicillin (a prodrug of ampicillin) and the antiviral agent Adefovir Dipivoxil (a prodrug of adefovir).[4][5][6]

Physicochemical Properties and Characterization

Accurate characterization of Chloromethyl 2,2-dimethylbutanoate is essential for its effective use in synthesis. While extensive experimental data for this specific compound is not widely published, its properties can be reliably established based on its chemical structure and data from close structural analogues like chloromethyl pivalate.

Key Physicochemical Data

The fundamental properties of Chloromethyl 2,2-dimethylbutanoate are summarized below.

| Property | Value / Description | Source |

| IUPAC Name | chloromethyl 2,2-dimethylbutanoate | - |

| CAS Number | 67317-61-7 | [7] |

| Molecular Formula | C₇H₁₃ClO₂ | [7] |

| Molecular Weight | 164.63 g/mol | [7] |

| Appearance | Predicted: Colorless liquid | [6] |

| Boiling Point | Predicted: ~155-165 °C. (Analog chloromethyl pivalate: 139-141°C) | [6] |

| Density | Predicted: ~1.0 g/mL | [6] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene). Insoluble in water. | [6] |

| Predicted XLogP | 2.6 | [7] |

Predicted Spectroscopic Profile

The structural identity of synthesized Chloromethyl 2,2-dimethylbutanoate can be confirmed using standard spectroscopic techniques. The following profile is predicted based on its structure and published data for the closely related chloromethyl pivalate.[6]

| Technique | Predicted Spectral Features |

| ¹H NMR (CDCl₃) | δ 5.70 - 5.75 ppm (s, 2H, -O-CH₂ -Cl)δ 2.10 - 2.20 ppm (q, 2H, -CH₂ -CH₃)δ 1.15 - 1.25 ppm (s, 6H, -C(CH₃ )₂-)δ 0.85 - 0.95 ppm (t, 3H, -CH₂-CH₃ ) |

| ¹³C NMR (CDCl₃) | δ ~175 ppm (-C =O)δ ~70 ppm (-O-C H₂-Cl)δ ~45 ppm (-C (CH₃)₂-)δ ~35 ppm (-C H₂-CH₃)δ ~25 ppm (-C(C H₃)₂-)δ ~9 ppm (-CH₂-C H₃) |

| IR Spectroscopy | ~1760 cm⁻¹ (Strong, C=O ester stretch)~2850-3000 cm⁻¹ (C-H alkane stretch)~1100-1250 cm⁻¹ (C-O ester stretch)~650-750 cm⁻¹ (C-Cl stretch) |

| Mass Spec (EI) | M⁺ peak at m/z 164/166 (3:1 ratio for ³⁵Cl/³⁷Cl). Key fragments corresponding to loss of -Cl, -CH₂Cl, and the acyl group. |

Synthesis and Purification

The most direct and widely adopted method for synthesizing chloromethyl esters is the Lewis acid-catalyzed reaction of an acyl chloride with a source of formaldehyde, typically paraformaldehyde.[5][6] This approach is efficient, scalable, and avoids the use of more hazardous reagents.

Reaction Mechanism and Workflow

The synthesis proceeds via the activation of the acyl chloride by the Lewis acid catalyst (e.g., ZnCl₂), followed by nucleophilic attack from formaldehyde generated by the depolymerization of paraformaldehyde. The use of a co-catalyst like thionyl chloride can further improve yields in industrial settings by scavenging residual water.[4]

Detailed Laboratory-Scale Synthesis Protocol

This protocol is adapted from the established synthesis of chloromethyl pivalate.[6]

Materials:

-

2,2-Dimethylbutanoyl chloride (1.0 eq)

-

Paraformaldehyde (1.0 eq)

-

Anhydrous Zinc Chloride (ZnCl₂, ~0.01 eq)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2,2-dimethylbutanoyl chloride (1.0 eq), paraformaldehyde (1.0 eq), and a catalytic amount of anhydrous zinc chloride (0.01 eq).

-

Reaction: Heat the stirred mixture to 80 °C. The solid paraformaldehyde will gradually depolymerize and react. Maintain the temperature for 2-4 hours. Monitor the reaction progress by ¹H NMR analysis of an aliquot, observing the disappearance of the acyl chloride signal and the appearance of the product signals (especially the singlet at ~5.7 ppm).

-

Cooling: Once the reaction is complete, cool the mixture to room temperature.

-

Workup: Dilute the crude reaction mixture with a water-immiscible solvent like dichloromethane or diethyl ether. Wash the organic layer with cold water (2x) to remove the zinc chloride catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield Chloromethyl 2,2-dimethylbutanoate as a pure, colorless liquid.

Application in Prodrug Synthesis

The primary utility of Chloromethyl 2,2-dimethylbutanoate is to serve as an alkylating agent for carboxylic acids or phosphates, forming the corresponding POM-ester.

General Protocol for POM-Ester Synthesis

This procedure describes a standard method for esterifying a generic carboxylic acid-containing drug (Drug-COOH).

Materials:

-

Carboxylic acid-containing drug (Drug-COOH, 1.0 eq)

-

Chloromethyl 2,2-dimethylbutanoate (1.1 eq)

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

-

A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

Procedure:

-

Salt Formation: Dissolve the Drug-COOH (1.0 eq) in the chosen solvent. Add the base (1.1 eq) and stir at room temperature for 15-30 minutes to form the carboxylate salt in situ.

-

Alkylation: Add Chloromethyl 2,2-dimethylbutanoate (1.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and any remaining salts.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the pure POM-prodrug.

In Vivo Bioactivation of POM Prodrugs

The clinical success of POM prodrugs hinges on their ability to remain stable in the gastrointestinal tract and bloodstream until they reach the target tissue, where they must be efficiently cleaved to release the active drug. This bioactivation is a two-step cascade mediated by ubiquitous esterase enzymes.[8][9]

Step 1: Enzymatic Hydrolysis: Non-specific esterases, abundant in the liver, plasma, and cytoplasm, recognize and hydrolyze the pivalate ester bond. This initial cleavage releases the relatively benign byproduct, 2,2-dimethylbutanoic acid, and generates a highly unstable hydroxymethyl ester intermediate.

Step 2: Spontaneous Chemical Decomposition: The hydroxymethyl intermediate rapidly and spontaneously decomposes, without the need for further enzymatic action. This chemical fragmentation releases the active drug (Drug-COOH) and one equivalent of formaldehyde.[10]

Advantages and Limitations in Drug Development

The application of the POM-prodrug strategy offers significant benefits but also carries inherent risks that must be carefully evaluated during drug development.

| Aspect | Detailed Insights & Rationale |

| Advantages | Enhanced Oral Bioavailability: By masking polar carboxylic acids or phosphates, the POM moiety increases lipophilicity, facilitating passive diffusion across the gut wall and improving oral absorption.[4][11]Improved Cellular Permeation: The neutral, lipophilic nature of the prodrug allows for enhanced penetration of cellular membranes, which is critical for drugs targeting intracellular enzymes or receptors.[8]Protection from Pre-systemic Metabolism: The ester linkage can protect the parent drug from degradation or metabolism in the gastrointestinal tract before it can be absorbed. |

| Limitations & Liabilities | Release of Formaldehyde: The unavoidable release of one equivalent of formaldehyde per promoiety is a significant toxicological concern due to its known carcinogenicity and reactivity.[10]Pivalic Acid-Induced Carnitine Depletion: The pivalate byproduct (or in this case, 2,2-dimethylbutanoate) is eliminated from the body as a carnitine conjugate. Long-term administration can lead to systemic carnitine deficiency, which can have metabolic consequences.Chemical Stability: The acyloxymethyl ester bond can be susceptible to premature chemical hydrolysis in certain formulation conditions or pH environments, leading to stability challenges.Variable Esterase Activity: The rate of prodrug activation can vary between individuals and tissues due to differences in esterase expression and activity, potentially leading to pharmacokinetic variability. |

Conclusion

Chloromethyl 2,2-dimethylbutanoate is a highly effective and valuable reagent in the field of pharmaceutical development. It provides a reliable means to synthesize pivaloyloxymethyl (POM) prodrugs, a clinically validated strategy for surmounting significant pharmacokinetic barriers. The well-understood, two-step bioactivation mechanism, initiated by ubiquitous esterases, ensures the efficient release of the active drug in vivo. However, as a Senior Application Scientist, it is crucial to emphasize a holistic evaluation. While the benefits of enhanced bioavailability and cell permeability are compelling, the toxicological risks associated with the release of formaldehyde and the potential for carnitine depletion from the pivalate-like byproduct must be rigorously assessed in non-clinical safety studies. The decision to employ a POM-prodrug strategy should be data-driven, weighing the potential for a dramatically improved therapeutic index against these inherent liabilities.

References

- Production of chloromethyl pivalate. (1993).

-

Bioactivation of ester prodrugs oseltamivir, adefovir dipivoxil, and dabigatran etexilate. ResearchGate. [Link]

-

What is the mechanism of Pivampicillin? (2024). Patsnap Synapse. [Link]

-

Phosphonate prodrugs: an overview and recent advances. PMC. [Link]

-

What is the mechanism of Adefovir Dipivoxil? (2024). Patsnap Synapse. [Link]

-

What is Adefovir Dipivoxil used for? (2024). Patsnap Synapse. [Link]

-

Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil. (2006). Science Alert. [Link]

-

Prodrugs of phosphonates and phosphates: crossing the membrane barrier. (2015). PMC. [Link]

-

Chloromethyl 2,2-dimethylbutanoate (C7H13ClO2). PubChemLite. [Link]

-

Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. (2023). ACS Publications. [Link]

-

Pivaloyloxymethyl – Knowledge and References. Taylor & Francis. [Link]

-

Pivaloyloxymethyl (POM). Wikipedia. [Link]

-

HEPSERA (adefovir dipivoxil) Tablets. (2006). accessdata.fda.gov. [Link]

-

Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. (2023). PMC. [Link]

-

Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. (2014). Chemical Reviews. [Link]

-

Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. (2022). RSC Publishing. [Link]

-

Highly Efficient Prodrugs: Design and Therapeutic Applications. (2020). Oriental Journal of Chemistry. [Link]

-

Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (2025). SCIRP. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. JPH05125017A - Production of chloromethyl pivalate - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. PubChemLite - Chloromethyl 2,2-dimethylbutanoate (C7H13ClO2) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CAS 595-37-9: 2,2-Dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Preparation of 2-Chloro-2-methylbutane [chemistry.gravitywaves.com]

- 10. datapdf.com [datapdf.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of Chloromethyl 2,2-dimethylbutanoate in Modern Organic Synthesis: A Technical Guide

Executive Summary

In the landscape of pharmaceutical development and complex molecule synthesis, the strategic manipulation of functional groups is paramount. Overcoming challenges such as poor aqueous solubility, low bioavailability, and off-target reactivity is a constant battle. This technical guide delves into the chemistry and application of Chloromethyl 2,2-dimethylbutanoate, a reagent of significant utility in modern organic synthesis. Known interchangeably as Chloromethyl pivalate or by its acronym POM-Cl, this molecule is the linchpin for the introduction of the pivaloyloxymethyl (POM) protecting group. The transformation of a promising drug candidate into a viable therapeutic often hinges on overcoming pharmacokinetic hurdles, particularly poor oral bioavailability. The chloromethyl pivalate, or pivoxil, prodrug strategy is a well-established and highly effective approach to enhance the oral absorption of drugs containing polar functional groups, such as carboxylic acids and phosphates.[1] This is achieved by masking these hydrophilic moieties with the lipophilic pivaloyloxymethyl (POM) group, thereby increasing the molecule's permeability across the gastrointestinal membrane.[1] We will explore its synthesis, physicochemical properties, and, most critically, its dual role as both a robust protecting group and a key component in the design of bioreversible prodrugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the POM group in their synthetic endeavors.

Physicochemical Properties and Handling

Chloromethyl 2,2-dimethylbutanoate is a versatile and highly useful reagent in organic synthesis, valued primarily for its role as a robust alkylating agent.[1] Its structure features a reactive chloromethyl group (-CH2Cl) adjacent to an ester linkage, which is sterically shielded by the bulky, neopentyl-like pivalate (tert-butoxycarbonyl) group.[1] This unique combination of reactivity and steric hindrance makes it an excellent electrophile for introducing the pivaloyloxymethyl (POM) group.[1]

| Property | Value | Source |

| IUPAC Name | chloromethyl 2,2-dimethylpropanoate | [1] |

| Synonyms | Chloromethyl pivalate, POM-Cl, Pivaloyloxymethyl chloride | [2][3] |

| CAS Number | 18997-19-8 | [4][5] |

| Molecular Formula | C6H11ClO2 | [1][5] |

| Molecular Weight | 150.60 g/mol | [5] |

| Appearance | Colorless, transparent liquid | [2][5] |

| Boiling Point | Not explicitly stated, but it is a liquid at room temperature. | [5] |

| Refractive Index | 1.42 | [5] |

| Purity | Min. 99.0% (GC) | [5] |

Safety and Handling:

Chloromethyl 2,2-dimethylbutanoate is a flammable liquid and vapor.[3] It is also corrosive and can cause severe skin burns and eye damage.[6] Inhalation may cause respiratory irritation.[6] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][9]

Synthesis of Chloromethyl 2,2-dimethylbutanoate

The most prevalent and established method for the synthesis of Chloromethyl 2,2-dimethylbutanoate involves the reaction of pivaloyl chloride with a source of formaldehyde, typically paraformaldehyde.[2] This reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), or an industrial solvent-free method may utilize thionyl chloride as a co-catalyst.[2]

The Lewis acid catalyst activates the pivaloyl chloride, rendering it more susceptible to nucleophilic attack by formaldehyde, which is generated from the depolymerization of paraformaldehyde.[2] The solvent-free industrial method with a thionyl chloride co-catalyst is advantageous as the thionyl chloride reacts with any residual water in the paraformaldehyde, suppressing the formation of pivalic acid as a byproduct and leading to high-purity product in high yields.[2]

Figure 1: General synthetic scheme for Chloromethyl 2,2-dimethylbutanoate.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is based on the Lewis acid-catalyzed reaction with paraformaldehyde.[2]

Materials:

-

Pivaloyl chloride

-

Paraformaldehyde

-

Anhydrous zinc chloride (ZnCl₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add paraformaldehyde (1.1 equivalents) and a catalytic amount of anhydrous zinc chloride (0.05 equivalents).

-

Suspend the solids in anhydrous dichloromethane.

-

Slowly add pivaloyl chloride (1.0 equivalent) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude Chloromethyl 2,2-dimethylbutanoate.

-

The product can be further purified by vacuum distillation to obtain a colorless, transparent liquid.[2]

Applications in Organic Synthesis

The utility of Chloromethyl 2,2-dimethylbutanoate stems from its ability to introduce the pivaloyloxymethyl (POM) group, which serves two primary functions: as a protecting group for various functionalities and as a promoiety in prodrug design.[1][10]

The POM Group as a Protecting Group

In complex total synthesis, the selective protection and deprotection of functional groups is a critical strategy. The POM group is particularly effective for the protection of alcohols, carboxylic acids, and amines.[11] The steric bulk of the pivaloyl moiety confers stability to the protected functional group under a variety of reaction conditions.[11]

The introduction of the POM group typically proceeds via a nucleophilic substitution reaction where a heteroatom nucleophile (e.g., from an alcohol or a carboxylate) attacks the electrophilic chloromethyl carbon of POM-Cl, displacing the chloride ion.[1]

Figure 2: General mechanism for the introduction of the POM protecting group.

Deprotection of the POM group can be achieved under specific conditions, often involving enzymatic or mild acidic hydrolysis, which adds to its versatility in multi-step synthesis.[12]

The POM Group in Prodrug Design

A significant application of Chloromethyl 2,2-dimethylbutanoate is in the field of medicinal chemistry for the development of prodrugs.[1][10] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmaceutical ingredient. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile.[13]

The POM group is particularly effective at masking polar, ionizable groups like carboxylic acids and phosphates, which often lead to poor membrane permeability and low oral bioavailability.[1][14] By converting these hydrophilic groups into a more lipophilic POM ester, the prodrug can more readily diffuse across the lipid bilayers of cell membranes, such as those in the gastrointestinal tract.[1][10]

Once absorbed and inside the cell, the POM ester is designed to be cleaved by ubiquitous intracellular enzymes, such as esterases, to release the active drug.[10] This enzymatic cleavage is a key feature of the POM prodrug strategy, as it allows for the targeted release of the drug at its site of action.

Figure 3: In vivo activation of a POM-containing prodrug.

Clinically successful examples of POM prodrugs include pivampicillin, adefovir dipivoxil, and cefditoren pivoxil, which demonstrate the broad applicability of this approach in improving the therapeutic efficacy of various drug classes.[10]

Conclusion

Chloromethyl 2,2-dimethylbutanoate is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its ability to introduce the sterically hindered and electronically stable pivaloyloxymethyl (POM) group has found widespread application in both complex molecule synthesis and pharmaceutical development. As a protecting group, the POM moiety offers robust protection for a range of functional groups, with the advantage of orthogonal deprotection strategies. In medicinal chemistry, the use of POM-Cl to create prodrugs has proven to be a highly effective strategy for enhancing the oral bioavailability of drugs with otherwise poor pharmacokinetic profiles. A thorough understanding of its synthesis, handling, and reactivity is essential for any researcher aiming to leverage the full potential of this invaluable synthetic tool.

References

- Wuts, P. G. M.; Greene, T.W. (2006). Greene's Protective Groups in Organic Synthesis. NY: J. Wiley.

- Perrone, P., et al. (2013). Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides. ACS Medicinal Chemistry Letters, 4(11), 1063-1067.

-

CP Lab Safety. (n.d.). Chloromethyl Pivalate, [Amino-Protecting Agent], 25g, Each. Retrieved from [Link]

- Hutchinson, I., et al. (2002). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Journal of Medicinal Chemistry, 45(4), 744-747.

Sources

- 1. Chloromethyl Pivalate | High-Purity Reagent | RUO [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chloromethyl Pivalate | 18997-19-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. labproinc.com [labproinc.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. fishersci.com [fishersci.com]

- 10. Pivaloyloxymethyl - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Rationale for 2,2-Dimethylbutanoyloxymethyl (DMBOM) Prodrugs

Application Note: Chloromethyl 2,2-dimethylbutanoate in the Synthesis of Advanced Acyloxyalkyl Prodrugs

The delivery of highly polar therapeutic payloads—such as phosphonates, carboxylic acids, and certain amines—is frequently hindered by poor membrane permeability and low oral bioavailability. To overcome this, medicinal chemists employ acyloxyalkyl prodrug strategies to mask polar functional groups, increasing lipophilicity and facilitating cellular uptake.

While the pivaloyloxymethyl (POM) group is an industry standard, it often suffers from premature hydrolysis by non-specific plasma esterases, preventing the drug from reaching its systemic target. Chloromethyl 2,2-dimethylbutanoate (CAS: 67317-61-7) offers a sophisticated structural upgrade. By introducing a 2,2-dimethylbutanoyloxymethyl (DMBOM) promoiety, the quaternary carbon is extended with an ethyl group rather than a methyl group.

The Causality of Steric Tuning: This seemingly minor addition of a single methylene unit drastically increases the steric shield around the ester carbonyl. Because plasma carboxylesterases require direct access to this carbonyl to initiate hydrolysis, the added steric bulk significantly decreases the enzyme's catalytic efficiency ( kcat/Km ). Consequently, DMBOM prodrugs exhibit vastly prolonged circulation half-lives in human plasma while retaining the ability to be rapidly cleaved once internalized by target cells[1].

Mechanistic Insights: Activation and Cleavage Kinetics

The therapeutic efficacy of a DMBOM prodrug relies on a self-immolative activation cascade. The prodrug remains stable in the extracellular environment. Upon cellular entry, intracellular esterases hydrolyze the sterically hindered ester. This cleavage event is the rate-limiting step.

Once the ester is hydrolyzed, the resulting hydroxymethyl intermediate is thermodynamically highly unstable. It undergoes rapid, spontaneous elimination, releasing the active drug payload alongside formaldehyde and 2,2-dimethylbutanoic acid as benign metabolites.

Mechanism of DMBOM prodrug activation via esterase hydrolysis and spontaneous elimination.

Comparative Pharmacokinetic Data

The impact of the acyl chain's steric bulk on plasma stability is profound. The data below illustrates the half-life extension achieved when transitioning from standard acetoxymethyl or POM groups to the DMBOM promoiety in phosphonate-based BTN3A1 ligands[1].

| Promoiety | Chemical Structure | Steric Bulk | Human Plasma Half-Life ( t1/2 ) |

| Acetoxymethyl (AM) | -CH₂-O-CO-CH₃ | Minimal | < 15 min |

| Pivaloyloxymethyl (POM) | -CH₂-O-CO-C(CH₃)₃ | High | ~ 45 - 60 min |

| 2,2-Dimethylbutanoyloxymethyl (DMBOM) | -CH₂-O-CO-C(CH₃)₂(CH₂CH₃) | Very High | > 12 hours |

Experimental Methodologies: A Self-Validating Workflow

Direct alkylation with chloromethyl 2,2-dimethylbutanoate can be sluggish due to the poor leaving-group ability of the chloride ion combined with the reagent's steric bulk. To ensure high yields and chemoselectivity, the workflow relies on an in situ Finkelstein halogen exchange and the thermodynamic driving force of silver salt precipitation[2].

Experimental workflow for DMBOM prodrug synthesis utilizing in situ halogen exchange.

Protocol A: In Situ Preparation of Iodomethyl 2,2-dimethylbutanoate

Causality: Converting the chloromethyl ester to an iodomethyl ester drastically accelerates the subsequent nucleophilic substitution, allowing the reaction to proceed at lower temperatures and preventing the degradation of sensitive drug payloads.

-

Dissolve chloromethyl 2,2-dimethylbutanoate (1.5 eq) in anhydrous acetone or acetonitrile under an argon atmosphere.

-

Add anhydrous Sodium Iodide (NaI, 3.0 eq).

-

Stir the mixture at 40°C for 2 hours.

-

Self-Validation Checkpoint: The initially clear solution will become cloudy, and a fine white precipitate of Sodium Chloride (NaCl) will form. This visual cue confirms successful halogen exchange.

-

Filter the NaCl salt under inert conditions, or utilize the suspension directly in Protocol B if the solvent is compatible.

Protocol B: O-Alkylation of Phosphonic or Carboxylic Acids

Causality: Silver carbonate is utilized as the base because the formation of insoluble Silver Iodide (AgI) acts as a massive thermodynamic sink, pulling the alkylation reaction to completion even with sterically hindered substrates.

-

Dissolve the free carboxylic or phosphonic acid payload (1.0 eq) in anhydrous THF or acetonitrile.

-

Add Silver Carbonate (Ag₂CO₃, 0.6 eq for mono-acids; 1.2 eq for di-acids) and stir at room temperature for 30 minutes.

-

Self-Validation Checkpoint: The suspension will change in texture and color as the silver salt of the drug is generated.

-

Cool the reaction vessel to 0°C using an ice bath.

-

Dropwise, add the iodomethyl 2,2-dimethylbutanoate solution generated in Protocol A.

-

Critical Step: Wrap the reaction flask in aluminum foil to protect the light-sensitive silver salts. Stir for 12–16 hours, allowing the mixture to gradually warm to room temperature.

-

Self-Validation Checkpoint: A heavy, pale-yellow precipitate of Silver Iodide (AgI) will accumulate at the bottom of the flask, indicating successful displacement of the iodine by the drug payload.

-

Filter the mixture through a pad of Celite to remove the AgI precipitate. Concentrate the filtrate in vacuo and purify via RP-HPLC.

Protocol C: N-Alkylation of Indoles and Amines (e.g., Tryptamines)

For amine-bearing drugs (such as psilocin analogs), direct alkylation can lead to quaternary ammonium salts. Chemoselective protection is required[2].

-

Protect primary/secondary amines using a suitable protecting group (e.g., Cbz via 1-Cbz-imidazole).

-

Dissolve the protected substrate in anhydrous DMF/THF and cool to -50°C.

-

Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 15 minutes.

-

Self-Validation Checkpoint: The evolution of hydrogen gas (visible bubbling) confirms the deprotonation of the target nitrogen.

-

Add iodomethyl 2,2-dimethylbutanoate (1.5 eq) and stir for 2–5 hours, warming to room temperature. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify.

Troubleshooting & Process Optimization

-

Moisture Sensitivity: Chloromethyl 2,2-dimethylbutanoate is highly susceptible to hydrolysis. Exposure to ambient moisture will degrade the reagent into formaldehyde, HCl, and 2,2-dimethylbutanoic acid. Always store the reagent under argon at 4°C and utilize strictly anhydrous solvents.

-

Base Selection Alternatives: If silver salts are incompatible with the drug payload (e.g., molecules prone to oxidation), N,N-Diisopropylethylamine (DIEA) or Cesium Carbonate (Cs₂CO₃) can be substituted. However, these reactions will require the strictly purified iodomethyl reagent and longer reaction times (up to 48 hours) at elevated temperatures (40–60°C).

-

Chemoselectivity Issues: When modifying molecules with multiple nucleophilic sites (e.g., a compound with both a carboxylate and a phenol), the Finkelstein-enhanced protocol (Protocol A + B) heavily favors the more nucleophilic carboxylate/phosphonate, often achieving >90% regioselectivity without the need for phenol protection.

References

-

Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand ACS Medicinal Chemistry Letters (2024). Umed Singh, Girija Pawge, Sarita Rani, Chia-Hung Christine Hsiao, David F. Wiemer, Andrew J. Wiemer. URL:[Link]

-

A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines ChemRxiv (2024). Judith Stirn, Christian D. Klein. URL:[Link]

Sources

Advanced HPLC Methodologies for the Analysis of Chloromethyl 2,2-dimethylbutanoate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Method Protocol

Introduction & Scientific Context

Chloromethyl 2,2-dimethylbutanoate (CAS: 67317-61-7), often referred to as chloromethyl neohexanoate, is a highly reactive alkylating agent widely utilized in the pharmaceutical industry to synthesize acyloxyalkyl prodrugs[1]. By masking polar functional groups (such as carboxylic acids or NH-acidic moieties), this linker significantly enhances the lipophilicity and oral bioavailability of active pharmaceutical ingredients (APIs).

However, analyzing this intermediate via High-Performance Liquid Chromatography (HPLC) presents two distinct analytical challenges:

-

Lack of a Strong Chromophore: The molecule lacks an extended conjugated -system. Its UV absorbance is restricted to the weak transition of the ester carbonyl, necessitating low-wavelength UV detection or universal detection techniques[2].

-

Hydrolytic Lability: Acyloxymethyl esters are designed to undergo rapid enzymatic cleavage in vivo[1], but they are also chemically labile in vitro. In unbuffered or basic aqueous media, the chloromethyl group undergoes rapid nucleophilic attack by water, leading to on-column degradation[3].

This application note details two orthogonal, self-validating HPLC methods designed to overcome these challenges: a robust HPLC-UV method for routine purity assessment, and an HPLC-CAD (Charged Aerosol Detection) method for comprehensive mass-balance and impurity profiling.

Physicochemical Properties

| Parameter | Value / Description |

| Chemical Name | Chloromethyl 2,2-dimethylbutanoate |

| CAS Number | 67317-61-7 |

| Molecular Formula | C₇H₁₃ClO₂ |

| Molecular Weight | 164.63 g/mol |

| UV | ~205–210 nm (Ester carbonyl) |

| Volatility | Semi-volatile (requires optimized detector temperatures) |

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to design methods where the chemistry of the analyte dictates the instrumental parameters.

1. Suppressing Hydrolysis via pH Control: Chloromethyl esters degrade via a hemiacetal intermediate into formaldehyde, hydrochloric acid, and the corresponding carboxylic acid (2,2-dimethylbutanoic acid)[3]. To prevent this during the chromatographic run, the aqueous mobile phase must be strictly acidified (pH ~2.5 - 3.0) using 0.1% Formic Acid or 0.05% Phosphoric Acid. The excess protons suppress the ionization of water, drastically reducing its nucleophilicity and stabilizing the ester linkage.

2. Anhydrous Sample Preparation: A common pitfall in analyzing reactive linkers is using aqueous diluents. If dissolved in a standard 50:50 Water:Acetonitrile mixture, the analyte will degrade in the autosampler vial, leading to failing system suitability (RSD > 2.0%) and artificial impurity peaks. Causality: Samples must be prepared in 100% anhydrous Acetonitrile (ACN) to ensure a self-validating, stable sequence.

3. Detector Selection (UV vs. CAD): While UV at 210 nm is accessible, it is susceptible to severe baseline drift during gradient elution due to changes in the refractive index of the mobile phase. Charged Aerosol Detection (CAD) offers a universal, mass-based response that is independent of the analyte's chemical structure[4]. However, because chloromethyl 2,2-dimethylbutanoate is semi-volatile, the CAD evaporation temperature must be lowered (e.g., 35°C) to prevent the analyte from evaporating along with the mobile phase[5].

Fig 1: Hydrolytic degradation pathway of chloromethyl esters in aqueous media.

Experimental Protocols

Method A: Routine Purity by HPLC-UV (210 nm)

This method is optimized for high-throughput Quality Control (QC) environments where CAD may not be available.

Chromatographic Conditions:

-

Column: Waters SunFire C18, 150 × 4.6 mm, 3.5 µm (Fully endcapped to prevent silanol interactions).

-

Column Temperature: 30°C

-

Mobile Phase A: 0.05% Phosphoric Acid in Milli-Q Water

-

Mobile Phase B: 100% Acetonitrile (HPLC Grade)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm (Reference wavelength: Off)

-

Sample Diluent: 100% Anhydrous Acetonitrile

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 70 | 30 | Initial |

| 2.0 | 70 | 30 | Isocratic hold |

| 12.0 | 10 | 90 | Linear |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 70 | 30 | Re-equilibration |

| 20.0 | 70 | 30 | End |

Method B: Orthogonal Profiling by HPLC-CAD

This method is ideal for detecting non-UV active impurities (e.g., aliphatic starting materials or polymeric byproducts) and ensuring absolute mass balance[2].

Chromatographic Conditions:

-